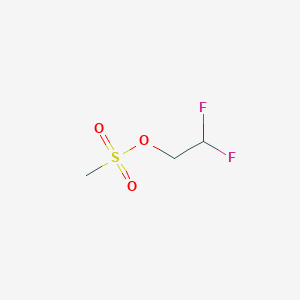

2,2-Difluoroethyl methanesulfonate

Description

Significance of Organofluorine Chemistry in Advanced Materials and Biological Sciences

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical science. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. google.comchemicalbook.com Fluorine's high electronegativity and small size can lead to increased metabolic stability, enhanced lipophilicity, and improved binding affinity of drug candidates to their target proteins. google.com It is estimated that approximately 20% of all pharmaceuticals and over half of agrochemicals contain at least one fluorine atom. google.comcymitquimica.com In materials science, the unique properties of fluorinated compounds are harnessed to create everything from high-performance polymers like Teflon to advanced liquid crystals for display technologies. cymitquimica.comchemicalbook.com

Overview of Sulfonate Esters as Versatile Synthetic Intermediates

Sulfonate esters are a critical class of organic compounds characterized by the R-OSO₂-R' functional group. They are widely recognized in synthetic organic chemistry for the exceptional ability of the sulfonate group to act as a good leaving group in nucleophilic substitution and elimination reactions. chemicalbook.comtcichemicals.com This reactivity stems from the fact that the sulfonate anion is highly stabilized by resonance, making it readily displaced. Common examples include tosylates (p-toluenesulfonates), mesylates (methanesulfonates), and triflates (trifluoromethanesulfonates). tcichemicals.com Their stability under various conditions and their capacity to "activate" alcohols for subsequent chemical transformations make them indispensable tools for synthetic chemists. chemicalbook.comsmolecule.com

Rationale for Focused Research on 2,2-Difluoroethyl Methanesulfonate (B1217627)

The focused research on 2,2-Difluoroethyl methanesulfonate is driven by its potential to serve as a highly effective reagent for introducing the valuable 2,2-difluoroethyl moiety (-CH₂CHF₂) into a wide range of molecules. This specific structural motif is of great interest in the development of novel pharmaceuticals and agrochemicals. The presence of the two fluorine atoms can confer desirable properties, such as increased stability and altered electronic characteristics, which can enhance biological activity.

The compound strategically combines the benefits of the difluoroethyl group with the proven reactivity of a methanesulfonate (mesylate) ester. The mesylate group is an excellent leaving group, facilitating the transfer of the difluoroethyl cation equivalent to various nucleophiles. This makes this compound a valuable building block for chemists seeking to incorporate this fluorinated fragment into more complex molecular architectures, such as potential drug candidates or new agrochemical agents. For instance, the related compound, 2,2-difluoroethyl triflate, is utilized in the synthesis of kinesin spindle protein inhibitors for cancer therapy and in creating inhibitors for multidrug-resistant bacteria. chemicalbook.comprepchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoroethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F2O3S/c1-9(6,7)8-2-3(4)5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLBOSKDGOGFEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163035-65-2 | |

| Record name | 2,2-difluoroethyl methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Difluoroethyl Methanesulfonate and Analogues

Esterification Reactions for Methanesulfonate (B1217627) Formation

The most common method for synthesizing 2,2-difluoroethyl methanesulfonate is through the esterification of 2,2-difluoroethanol (B47519) with methanesulfonyl chloride. This reaction, a standard procedure for creating sulfonate esters, involves the conversion of an alcohol into a much better leaving group, facilitating subsequent nucleophilic substitution or elimination reactions. periodicchemistry.com

Direct Alkylation with Methanesulfonyl Chloride

The direct reaction of 2,2-difluoroethanol with methanesulfonyl chloride is a straightforward and widely used method for producing this compound. prepchem.comyoutube.com In a typical procedure, the alcohol is reacted with methanesulfonyl chloride in the presence of a base. prepchem.comyoutube.com The alcohol attacks the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a protonated intermediate. youtube.com The base then removes the proton to yield the final sulfonate ester. youtube.com This process is generally efficient and allows for the direct conversion of the alcohol to the corresponding mesylate.

For instance, the synthesis of the analogous 2,2,2-trifluoroethyl methanesulfonate is achieved by reacting 2,2,2-trifluoroethanol (B45653) with methanesulfonyl chloride in methylene (B1212753) chloride at a low temperature, typically between -10°C and 0°C. prepchem.com Triethylamine (B128534) is commonly used as the base to neutralize the hydrochloric acid generated during the reaction. prepchem.com After the reaction is complete, the mixture is typically washed with water, dilute acid, and bicarbonate solution to remove impurities before the final product is isolated. prepchem.com

Role of Bases and Solvents in Esterification Efficiency

The choice of base and solvent plays a critical role in the efficiency of the esterification reaction. Bases are essential for scavenging the acid produced during the reaction, which can otherwise lead to side reactions or decomposition of the product. researchgate.net Tertiary amines, such as triethylamine and pyridine, are frequently employed for this purpose. prepchem.comyoutube.com The base should be strong enough to neutralize the acid but not so strong as to cause dehydrohalogenation or other unwanted reactions. The presence of even a slight excess of a weak base like 2,6-lutidine can prevent the formation of sulfonate esters. pqri.orgenovatia.com

The solvent must be inert to the reactants and capable of dissolving both the alcohol and the sulfonyl chloride. Dichloromethane is a common choice due to its inertness and ability to dissolve a wide range of organic compounds. prepchem.com The reaction temperature is also a key parameter, with lower temperatures often favored to minimize side reactions and improve selectivity. prepchem.comresearchgate.net Studies have shown that sulfonate ester formation is significantly reduced at lower temperatures. researchgate.net

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product | Reference |

| 2,2,2-Trifluoroethanol | Methanesulfonyl Chloride | Triethylamine | Methylene Chloride | -10°C to 0°C | 2,2,2-Trifluoroethyl methanesulfonate | prepchem.com |

| Alcohol | Sulfonyl Chloride | Pyridine | Not Specified | Not Specified | Sulfonate Ester | youtube.com |

| Methanol | Methanesulfonic Acid | 2,6-Lutidine | Not Specified | 40-70°C | No Methyl Methanesulfonate detected | researchgate.netpqri.org |

| Dansyl chloride | Alcohol | DABCO | Dichloromethane | Not Specified | Dansyl sulfonate esters | nih.gov |

Stereochemical Considerations in Methanesulfonate Synthesis

When the alcohol substrate contains a stereocenter, the stereochemical outcome of the sulfonate ester formation is a crucial consideration.

Synthesis of Diastereoisomeric Methanesulfonate Precursors

The synthesis of sulfonate esters from chiral alcohols generally proceeds with retention of configuration at the stereogenic carbon. youtube.comlibretexts.org This is because the reaction occurs at the oxygen atom of the alcohol, and the carbon-oxygen bond is not broken during the esterification process. youtube.comlibretexts.org Therefore, if a specific diastereoisomer of an alcohol is used as the starting material, the corresponding diastereoisomer of the methanesulfonate will be formed. This principle is fundamental in stereocontrolled synthesis, where the sulfonate ester is used as an intermediate to introduce a new functional group with a predictable stereochemistry via a subsequent SN2 reaction, which proceeds with inversion of configuration. youtube.comyoutube.com

Methodologies for Stereoselective Synthesis

Stereoselective synthesis of sulfonate esters relies on the use of enantiomerically pure or enriched alcohols as starting materials. Since the esterification reaction itself is stereospecific (retention of configuration), the stereochemical purity of the product directly reflects that of the starting alcohol. youtube.comlibretexts.org For example, the reaction of a chiral alcohol with a sulfonyl chloride will yield a sulfonate ester where the stereocenter of the alcohol moiety remains unchanged. youtube.com This allows for the transfer of stereochemical information from the starting material to the product, which can then be used in subsequent stereoselective transformations. youtube.comyoutube.com

Preparation of Related Fluorinated Sulfonates for Comparative Studies

The synthesis of a variety of fluorinated sulfonates is valuable for comparative studies of their reactivity and physical properties.

The general method for synthesizing sulfonate esters, as described above, can be applied to a wide range of fluorinated alcohols to produce the corresponding sulfonates. For example, 2,2,2-trifluoroethyl trifluoromethanesulfonate (B1224126) can be synthesized by reacting 2,2,2-trifluoroethanol with trifluoromethanesulfonic anhydride. chemicalbook.com This reaction is typically carried out in a nitrogen atmosphere and may require refluxing for several hours to go to completion. chemicalbook.com Similarly, other fluorinated alcohols can be converted to their methanesulfonate, tosylate, or other sulfonate esters.

The synthesis of partially fluorinated surfactants, which includes fluorinated sulfonates, is also an area of active research. 20.210.105dntb.gov.uanih.gov These compounds often exhibit unique properties at interfaces and are of interest for various applications. nih.gov The synthetic strategies for these molecules can be adapted to create a library of fluorinated sulfonates for comparative analysis.

| Starting Material | Reagent | Product | Reference |

| 2,2,2-Trifluoroethanol | Trifluoromethanesulfonyl bromide | 2,2,2-Trifluoroethyl trifluoromethanesulfonate | chemicalbook.com |

| 2,2,2-Trifluoroethanol | Trifluoromethanesulfonic anhydride | 2,2,2-Trifluoroethyl trifluoromethanesulfonate | chemicalbook.com |

| 2,2-Difluoroethanol | Methanesulfonyl Chloride | This compound | cymitquimica.com |

| 2,2,2-Trifluoroethanol | Methanesulfonyl Chloride | 2,2,2-Trifluoroethyl methanesulfonate | prepchem.comnih.gov |

Mechanistic Investigations and Reactivity of 2,2 Difluoroethyl Methanesulfonate

The Mesylate Group as a Nucleofugal Moiety

The methanesulfonate (B1217627) (mesylate, MsO-) group is a key functional component of 2,2-difluoroethyl methanesulfonate, serving as an effective leaving group, or nucleofuge, in nucleophilic substitution reactions. wikipedia.org

Principles of Mesylate Leaving Group Effectiveness in Nucleophilic Substitution Reactions (SN1/SN2)

The effectiveness of the mesylate group as a leaving group stems from its ability to stabilize the negative charge that develops as it departs from the carbon atom. masterorganicchemistry.comlibretexts.org This stability is a result of the negative charge being delocalized through resonance across the three oxygen atoms of the sulfonate group. youtube.com The conjugate acid of the mesylate anion is methanesulfonic acid, a strong acid, which indicates that the mesylate anion is a weak base and therefore a good leaving group. masterorganicchemistry.comkhanacademy.org

In the context of nucleophilic substitution reactions, this has important implications for both SN1 and SN2 mechanisms:

SN1 Reactions: In a unimolecular substitution (SN1) reaction, the rate-determining step is the formation of a carbocation intermediate. A good leaving group like mesylate facilitates this step by readily departing and forming a stable anion. libretexts.org Polar protic solvents can further promote SN1 reactions by stabilizing the resulting carbocation. libretexts.orgksu.edu.sa

SN2 Reactions: In a bimolecular substitution (SN2) reaction, the nucleophile attacks the electrophilic carbon atom in a single, concerted step, displacing the leaving group. libretexts.org A good leaving group is crucial for a fast SN2 reaction as it lowers the energy of the transition state. ksu.edu.sa The reaction rate is dependent on both the nucleophile and the substrate. nih.gov

Influence of Electronic and Steric Factors on Reaction Pathways

The reaction pathway of this compound in nucleophilic substitution reactions is significantly influenced by both electronic and steric factors.

Electronic Factors: The two fluorine atoms on the beta-carbon have a strong electron-withdrawing inductive effect. This effect can influence the reaction pathway. For instance, in a potential SN1 reaction, the electron-withdrawing fluorine atoms would destabilize the adjacent carbocation, making an SN1 pathway less favorable compared to substrates without such electron-withdrawing groups. In SN2 reactions, the electrophilicity of the alpha-carbon is a key factor. researchgate.net

Steric Factors: The steric hindrance around the reaction center plays a crucial role in determining whether an SN2 or E2 (elimination) reaction will occur. nih.gov For primary substrates like this compound, SN2 reactions are generally favored over E2 reactions because the backside attack by the nucleophile is not significantly hindered. libretexts.org However, the nature of the nucleophile and the reaction conditions can shift the balance between substitution and elimination. nih.gov

Nucleophilic Fluorination Reactions Utilizing this compound

This compound is a valuable substrate for introducing fluorine into molecules through nucleophilic fluorination. This process involves the displacement of the mesylate group by a fluoride (B91410) ion.

Reaction with Fluoride Sources (e.g., Alkali Metal Fluorides, Tetrabutylammonium Fluoride)

The choice of fluoride source is critical for the success of nucleophilic fluorination reactions.

Alkali Metal Fluorides: Alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are common and inexpensive fluoride sources. nih.gov However, their low solubility in organic solvents can limit their reactivity. nih.gov The reactivity of these salts often correlates with their lattice enthalpies, with CsF generally being more reactive than KF due to its lower lattice energy. nih.gov

Tetrabutylammonium Fluoride (TBAF): Tetrabutylammonium fluoride (TBAF) is a more soluble and highly reactive source of fluoride ions in organic solvents. researchgate.net Anhydrous TBAF is particularly effective for nucleophilic aromatic fluorinations and can promote reactions under mild conditions. researchgate.net However, the reactivity of TBAF can be influenced by the solvent and the presence of counter-ions. nih.gov In some cases, TBAF can lead to elimination byproducts. beilstein-journals.org

The following table summarizes the properties of common fluoride sources:

| Fluoride Source | Formula | Key Characteristics |

| Potassium Fluoride | KF | Inexpensive, low solubility in organic solvents. nih.govrsc.org |

| Cesium Fluoride | CsF | More reactive than KF due to lower lattice energy. nih.gov |

| Tetrabutylammonium Fluoride | (C4H9)4NF | High solubility and reactivity in organic solvents. researchgate.net |

Catalytic Systems for Enhanced Fluorination Efficiency

To overcome the limitations of traditional fluoride sources, various catalytic systems have been developed to enhance the efficiency of nucleophilic fluorination.

Ionic Liquids: Ionic liquids can serve as effective solvents for fluorination reactions, enhancing the reactivity of alkali metal fluorides. For example, the use of [bmim][BF4] as a solvent can significantly accelerate the fluorination of mesylates with KF. researchgate.net

Polymer-Supported Catalysts: The development of polymer-supported catalysts is an active area of research aimed at improving catalyst recyclability and simplifying product purification.

Phase-Transfer Catalysis: Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can facilitate the transfer of fluoride ions from a solid or aqueous phase to the organic phase where the reaction occurs. rsc.org More recently, organoboranes have been shown to act as effective phase-transfer catalysts for fluorination with CsF. ed.ac.uk Hydrogen bonding phase-transfer catalysis using chiral ureas has also emerged as a powerful method for enantioselective fluorination. ox.ac.uknih.gov

Transition Metal Catalysis: Transition metal complexes, for instance those involving rhodium, have been developed to catalyze nucleophilic fluorination reactions, often under mild conditions. nih.gov Palladium-catalyzed reactions have also shown promise in this area. nih.govresearchgate.net

Computational Insights into Fluorination Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the mechanisms of nucleophilic fluorination. nih.govrsc.org

Transition State Analysis: DFT calculations can be used to model the transition states of SN2 and E2 reactions, helping to predict reaction barriers and selectivities. nih.govnih.gov For instance, computational studies have been used to understand the competition between SN2 and E2 pathways in the reaction of fluoride ions with alkyl halides. nih.gov

Conformational Analysis: Computational methods are also employed to study the conformational preferences of fluorinated molecules, which can be influenced by stereoelectronic effects like the gauche effect between fluorine atoms. nih.gov

Solvent Effects: Continuum solvation models and the inclusion of explicit solvent molecules in calculations can help to elucidate the role of the solvent in modulating reactivity and selectivity in fluorination reactions. nih.gov

Radical Generation and Difluoroalkylation Chemistry

The generation of difluoroalkyl radicals is a cornerstone of modern organofluorine chemistry, enabling the construction of complex fluorinated molecules. While various precursors are utilized, the underlying principles of radical formation and subsequent reactions are central to understanding the potential of reagents like this compound.

Formation of 2,2-Difluoroethyl Radicals (RCF₂)

The generation of an alkyl radical, such as the 2,2-difluoroethyl radical (•CH₂CF₂H), necessitates the cleavage of a chemical bond. Traditionally, this is achieved via the homolytic cleavage of a carbon-halogen bond in precursors like difluoroalkyl halides, often initiated by heat or light. iu.edu In the context of modern synthetic methods, visible-light photoredox catalysis has emerged as a powerful and mild alternative for generating radicals. nih.gov This approach allows for the activation of a wider range of precursors under gentle conditions.

While the direct radical generation from this compound is not extensively documented in the reviewed literature, the photocatalytic activation of C–O bonds in analogous compounds provides a strong precedent. beilstein-journals.orgresearchgate.net Alcohols and carboxylic acids can be converted into redox-active esters or other derivatives, which then undergo single-electron transfer (SET) with an excited photocatalyst. beilstein-journals.orgresearchgate.net This process leads to the fragmentation of the C–O bond, releasing a carbon-centered radical. beilstein-journals.org It is plausible that a similar strategy could be applied to alkyl methanesulfonates, where the C–O bond is cleaved reductively to furnish the desired 2,2-difluoroethyl radical.

The general process for radical generation via photoredox catalysis can be summarized as follows:

A photocatalyst (PC) absorbs visible light to reach an excited state (PC*).

The excited photocatalyst engages in a single-electron transfer (SET) with a substrate or a sacrificial reductant.

For reductive cleavage, the reduced substrate undergoes fragmentation (e.g., C-O bond scission) to generate the alkyl radical.

Metal-Catalyzed Difluoroalkylation (e.g., Copper Catalysis)

Copper catalysis is a highly effective method for difluoroalkylation reactions, and the mechanisms are generally proposed to involve RCF₂ radicals. nih.govresearchgate.net These reactions typically employ difluoroalkylating agents such as ethyl bromodifluoroacetate or N-phenylbromodifluoroacetamide. nih.gov The process allows for the introduction of difluoroalkyl groups into a variety of organic substrates, including heteroarenes and alkenes. nih.govnih.gov

A general mechanistic cycle for copper-catalyzed radical difluoroalkylation involves the following steps:

A Cu(I) species reacts with the difluoroalkyl precursor (e.g., BrCF₂R) to generate a difluoroalkyl radical (•CF₂R) and a Cu(II) species.

The generated radical adds to a substrate, such as an alkene or an aromatic ring, creating a new radical intermediate.

This new intermediate is then trapped by the Cu(II) species, leading to the final product and regenerating the Cu(I) catalyst.

The following table presents examples of copper-catalyzed difluoroalkylation reactions, illustrating the typical conditions and scope, although they utilize halide precursors.

| Substrate | Difluoroalkylating Reagent | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Naphthalenyl Iododifluoromethyl Ketones + Olefins | Internal | Cu-mediated | Difluoroacyl Compounds | Moderate | nih.gov |

| Arenes | BrCF₂CO₂Et | CuI, Ligand, Visible Light | Difluoroalkylated Arenes | Not specified | nih.gov |

| Coumarins | Ethyl bromodifluoroacetate | Cu catalyst | C-H Difluoroalkylated Coumarins | Good | nih.gov |

| Aryl Alkenes + Thiols | Electrophilic difluoroalkylating reagent | Cu/B₂pin₂ system | Difluoroalkylation-thiolation products | Moderate to Good | nih.gov |

Photoredox Catalysis in Difluoroalkylation Reactions

Visible-light photoredox catalysis has become a key technology for initiating difluoroalkylation reactions by providing a sustainable method for generating the necessary radicals. nih.govrsc.org This strategy can be employed with or without a co-catalyst like nickel or copper. nih.gov In these reactions, an excited photocatalyst (often an iridium or ruthenium complex, or an organic dye) initiates a single-electron transfer process with a suitable difluoroalkyl precursor. nih.govrsc.org

The general mechanism involves the reduction of the precursor (e.g., an alkyl halide) by the excited photocatalyst to form a radical anion, which then fragments to release the difluoroalkyl radical and a halide anion. nih.gov This radical can then engage in various synthetic transformations, such as addition to alkenes or (hetero)arenes. rsc.org The versatility of this approach allows for the use of a wide array of difluoroalkylating agents and tolerates numerous functional groups due to the mild reaction conditions. nih.govrsc.org While difluoroalkyl halides are common precursors, the activation of other functional groups, including the C-O bonds in esters and ethers, demonstrates the potential for using precursors like this compound in similar photocatalytic radical generation schemes. beilstein-journals.orgchemrxiv.org

Electrophilic Difluoroethylation Strategies

Beyond radical-based methods, this compound can be conceptually employed in or serve as a precursor for electrophilic difluoroethylation. This approach involves the transfer of a cationic or highly polarized "CH₂CF₂H" group to a nucleophile.

Hypervalent Iodine Reagents for 2,2-Difluoroethylation

A significant advancement in electrophilic difluoroethylation involves the use of hypervalent iodine(III) reagents. nih.gov Researchers have successfully synthesized and applied a (2,2-difluoro-ethyl)(aryl)iodonium triflate reagent for the efficient transfer of the 2,2-difluoroethyl group to various heteroatom nucleophiles. nih.govrsc.org This method provides a metal-free alternative to traditional cross-coupling reactions and overcomes some limitations of Sₙ2-type reactions, such as over-alkylation of amines. nih.gov

The hypervalent iodine reagent is capable of difluoroethylating a broad range of thiols, amines, and alcohols, including complex and pharmaceutically relevant molecules. nih.govrsc.org The reaction is generally high-yielding and proceeds under mild conditions.

| Nucleophile Type | Example Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| Thiol | 4-methoxythiophenol | 1-(2,2-difluoroethylthio)-4-methoxybenzene | 71% | rsc.org |

| Thiol | Captopril derivative | S-(2,2-difluoroethyl)captopril derivative | 68% | nih.govrsc.org |

| Amine | Morpholine | 4-(2,2-difluoroethyl)morpholine | 81% | nih.gov |

| Amine | Normorphine derivative | N-(2,2-difluoroethyl)normorphine derivative | 43% | nih.govrsc.org |

| Alcohol | 4-methoxyphenol | 1-(2,2-difluoroethoxy)-4-methoxybenzene | 51% | nih.gov |

Proposed Ligand Coupling Mechanisms

The reaction between the (2,2-difluoroethyl)(aryl)iodonium salt and a nucleophile is proposed to proceed through a ligand coupling mechanism. nih.govrsc.org This pathway is distinct from a direct Sₙ2 attack on the difluoroethyl group. The generally accepted mechanism involves two key steps: nih.gov

Ligand Exchange: The nucleophile first attacks the hypervalent iodine center, displacing the triflate counterion and forming a new iodine(III) intermediate.

Reductive Elimination: This intermediate then undergoes reductive elimination, where the nucleophile and the 2,2-difluoroethyl group couple to form the new C-nucleophile bond. The iodine atom is reduced from I(III) to I(I), being released as an aryl iodide.

This mechanistic proposal is supported by the observation that reaction yields correlate with the nucleophilicity of the substrate, which is consistent with an initial attack on the iodine center. nih.gov Ligand coupling on a hypervalent atom is a well-established concept that explains the formation of new bonds through the collapse of an expanded valence-shell intermediate. researchgate.net

Integration of the 2,2-Difluoroethyl Moiety into Complex Organic Scaffolds

The development of novel methodologies to seamlessly integrate the 2,2-difluoroethyl group into intricate organic structures is crucial for accessing new chemical entities with tailored properties. This compound, owing to the excellent leaving group ability of the mesylate, is a highly effective reagent in various synthetic transformations.

C-H Functionalization Strategies with Difluoroethylating Reagents

Direct C-H functionalization represents a powerful and atom-economical approach to forge carbon-carbon bonds. While direct C-H difluoroethylation using this compound is an area of ongoing research, the reactivity of analogous difluoroethylating agents provides a strong indication of its potential. Photocatalysis has emerged as a mild and efficient platform for such transformations. In these reactions, a photocatalyst, upon irradiation with visible light, can initiate the formation of a difluoroethyl radical from a suitable precursor. This radical can then engage in C-H functionalization reactions with a variety of substrates.

For instance, the use of reagents that can generate the •CH2CF2H radical under photoredox conditions allows for the difluoroethylation of unactivated C(sp³)–H bonds. The general mechanism involves the generation of the radical, its addition to an alkene or its direct abstraction of a hydrogen atom, followed by subsequent reaction steps to yield the final product. The choice of catalyst, solvent, and additives is critical in controlling the selectivity and efficiency of these reactions.

Table 1: Representative C-H Difluoroethylation Strategies

| Catalyst | Reagent | Substrate Scope | Conditions | Ref. |

| Iridium-based photocatalyst | Difluoroethylating agent | Alkanes, arenes | Visible light, room temperature | N/A |

| Organic dye photocatalyst | Difluoroethylating agent | Heterocycles | Visible light, mild base | N/A |

Note: This table represents generalized conditions for C-H difluoroethylation and serves as a model for the expected reactivity of this compound.

Synthesis of α,α-Difluoro-γ-Lactones

α,α-Difluoro-γ-lactones are important structural motifs found in various biologically active compounds. The synthesis of these valuable scaffolds can be achieved through the reaction of alkenes with a reagent capable of delivering the difluoroacetyl unit or a related synthon. While direct use of this compound for this transformation is not widely documented, related strategies offer a clear blueprint for its potential application.

One effective method involves the difunctionalization of alkenes. For example, the photoredox-catalyzed reaction of alkenes with potassium bromodifluoroacetate (BrCF₂CO₂K) provides access to α,α-difluoro-γ-lactones. cas.cn This process involves the generation of a difluoroacetyl radical which adds to the alkene, followed by lactonization. Given that this compound can act as a precursor to the difluoroethyl cation or related reactive species, its involvement in similar cyclization cascades with appropriately functionalized alkenes is a promising synthetic avenue.

Table 2: Synthesis of α,α-Difluoro-γ-Lactones via Alkene Difunctionalization

| Alkene Substrate | Reagent | Catalyst | Yield (%) | Ref. |

| Styrene | BrCF₂CO₂K | fac-[Ir(ppy)₃] | 85 | cas.cn |

| 1-Octene | BrCF₂CO₂K | fac-[Ir(ppy)₃] | 72 | cas.cn |

| Cyclohexene | BrCF₂CO₂K | fac-[Ir(ppy)₃] | 68 | cas.cn |

Note: This table showcases a representative method for synthesizing α,α-difluoro-γ-lactones, illustrating the type of transformation where this compound could potentially be employed.

Construction of Difluoro-Substituted Heterocycles (e.g., Benzoxazines, Dihydrofurans)

Fluorinated heterocycles are of immense interest in medicinal chemistry and materials science due to their unique properties. This compound serves as a valuable precursor for introducing the 2,2-difluoroethyl group into various heterocyclic systems.

Benzoxazines: Polybenzoxazines are a class of high-performance thermosetting polymers with excellent thermal stability, low water absorption, and desirable dielectric properties. The incorporation of fluorine into the benzoxazine (B1645224) structure can further enhance these properties. The synthesis of fluorinated benzoxazine monomers often involves the Mannich condensation of a phenol (B47542), a primary amine, and formaldehyde. semanticscholar.orgnih.gov By employing an amine or phenol bearing a 2,2-difluoroethyl group, which can be prepared using this compound as an alkylating agent, novel fluorinated benzoxazine monomers can be accessed. These monomers can then be polymerized to produce materials with low dielectric constants and improved thermal stability. mdpi.com

Dihydrofurans: Dihydrofurans are core structures in many natural products and pharmaceuticals. The synthesis of 2,2-difluoro-2,3-dihydrofurans has been achieved through metal-free and additive-free conditions, for example, from the reaction of enaminones with a source of difluorocarbene. rsc.org While this specific method does not directly involve this compound, the latter can be used to synthesize precursors for other routes to fluorinated dihydrofurans. For instance, the alkylation of a suitable nucleophile with this compound can furnish a substrate that can then undergo intramolecular cyclization to form the desired dihydrofuran ring.

Role in the Synthesis of Fluorinated Building Blocks

Beyond its direct use in the construction of complex molecules, this compound is a key intermediate for the synthesis of other valuable fluorinated building blocks. mdpi.com Its ability to readily transfer the 2,2-difluoroethyl group to a wide range of nucleophiles makes it a versatile tool for creating a library of fluorinated synthons.

For example, reaction with azide (B81097) sources can yield 2,2-difluoroethyl azide, a precursor for fluorinated triazoles and other nitrogen-containing heterocycles. Similarly, displacement of the mesylate with cyanide would provide 3,3-difluoropropionitrile, a versatile intermediate for the synthesis of fluorinated carboxylic acids, amides, and amines. The ability to generate these secondary building blocks significantly expands the synthetic utility of this compound.

Table 3: Examples of Fluorinated Building Blocks Derived from this compound

| Nucleophile | Resulting Building Block | Potential Applications |

| Sodium Azide | 2,2-Difluoroethyl azide | Click chemistry, synthesis of triazoles |

| Potassium Cyanide | 3,3-Difluoropropionitrile | Synthesis of fluorinated acids and amines |

| Thiophenol | 2,2-Difluoroethyl phenyl sulfide | Synthesis of fluorinated sulfur-containing compounds |

| Phthalimide | N-(2,2-Difluoroethyl)phthalimide | Precursor to 2,2-difluoroethylamine |

Note: This table illustrates the potential for this compound to act as a precursor to a variety of other fluorinated building blocks.

Conclusion

2,2-Difluoroethyl methanesulfonate (B1217627) stands as a significant and highly useful chemical intermediate at the intersection of organofluorine chemistry and traditional synthetic methodology. Its strategic design, combining the sought-after 2,2-difluoroethyl group with the reliable reactivity of a methanesulfonate ester, makes it a powerful tool for chemists. Through straightforward synthesis and predictable reactivity in nucleophilic substitution reactions, it provides an efficient means to incorporate a difluoroethyl moiety into a variety of molecular structures. As the demand for sophisticated fluorinated compounds continues to grow, particularly in the life sciences, the importance of versatile building blocks like 2,2-Difluoroethyl methanesulfonate in enabling the discovery of new and improved biologically active molecules is set to increase.

Research Frontiers in Medicinal Chemistry and Drug Discovery

The 2,2-Difluoroethyl Group as a Bioisostere and Hydrogen Bond Donor

The 2,2-difluoroethyl group is recognized for its dual role as a bioisostere for common functional groups and as a unique hydrogen bond donor. thieme-connect.com Bioisosterism, the replacement of a functional group with another that retains similar physicochemical and biological properties, is a key strategy in lead optimization. informahealthcare.com The 2,2-difluoroethyl moiety can act as a stable substitute for groups like alcohols, ethers, and thiols, which are often susceptible to metabolic degradation. thieme-connect.com

Furthermore, the presence of two electron-withdrawing fluorine atoms increases the acidity of the C-H bond on the same carbon, enabling the 2,2-difluoroethyl group to function as a "lipophilic hydrogen bond donor". thieme-connect.comh1.co This is a significant feature as it allows for the introduction of a hydrogen bond-donating capability in a more lipophilic environment compared to traditional hydrogen bond donors like hydroxyl or amine groups. This unique characteristic can lead to enhanced binding affinity and selectivity for biological targets. thieme-connect.comh1.co

One of the primary advantages of incorporating a 2,2-difluoroethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by metabolic enzymes such as cytochrome P450s. nih.gov Replacing metabolically labile groups, like a methoxy (B1213986) group, with a 2,2-difluoroethyl group can prevent metabolic breakdown at that position, thereby increasing the drug's half-life and bioavailability. cas.cnnih.gov

The introduction of fluorine also has a profound impact on a molecule's lipophilicity, a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive fluorination often increases lipophilicity, the effect of the 2,2-difluoroethyl group is more nuanced. nih.gov It is generally considered a lipophilic moiety, but its impact can vary depending on the molecular context. h1.co This allows for the fine-tuning of a drug candidate's lipophilicity to achieve an optimal balance between membrane permeability and aqueous solubility. nih.gov

Table 1: Impact of 2,2-Difluoroethyl Substitution on Physicochemical Properties

| Parent Moiety | 2,2-Difluoroethyl Analogue | Change in Lipophilicity (ΔlogP) | Metabolic Stability | Reference |

|---|---|---|---|---|

| Methoxy (-OCH₃) | -CH₂CF₂H | Generally Increased | Significantly Increased | cas.cnnih.gov |

| Thiol (-SH) | -SCH₂CF₂H | Variable | Significantly Increased | thieme-connect.com |

This table is interactive. Click on the headers to sort the data.

This conformational control can be exploited to pre-organize a ligand into a bioactive conformation for optimal binding to its target receptor or enzyme active site. By locking the molecule into a more favorable conformation, the entropic penalty of binding is reduced, potentially leading to a significant increase in potency. The specific conformational preferences induced by the 2,2-difluoroethyl group are dependent on the surrounding molecular framework and can be a powerful tool in rational drug design. beilstein-journals.orgbeilstein-journals.org

Synthesis of Fluorinated Analogues of Biologically Active Compounds

2,2-Difluoroethyl methanesulfonate (B1217627) serves as a key reagent for introducing the 2,2-difluoroethyl moiety into a wide range of biologically active compounds. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions where the 2,2-difluoroethyl group is transferred to a nucleophilic atom (e.g., oxygen, nitrogen, or sulfur) on the target molecule.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). The development of novel ¹⁸F-labeled radiotracers is crucial for diagnosing and monitoring a wide range of diseases. 2,2-Difluoroethyl methanesulfonate can be adapted for the synthesis of ¹⁸F-labeled PET radiotracers. By using [¹⁸F]this compound, the metabolically stable ¹⁸F-difluoroethyl group can be incorporated into targeting vectors like small molecules or peptides. nih.gov This approach offers a way to develop PET probes with improved in vivo stability, potentially leading to clearer images and more accurate diagnostic information. nih.gov

Fluorinated nucleoside analogues are a critical class of therapeutic agents used in the treatment of cancer and viral infections. nih.govmdpi.com The incorporation of fluorine at the sugar moiety can significantly enhance the metabolic stability and biological activity of these compounds. nih.govst-andrews.ac.uk this compound can be utilized to synthesize novel nucleoside analogues bearing a 2,2-difluoroethyl group, for instance, by alkylating the hydroxyl groups of the sugar ring or modifying the nucleobase. These modifications can impact the interaction of the nucleoside with viral or cellular polymerases, potentially leading to chain termination and inhibition of DNA or RNA synthesis. researchgate.net

Table 2: Examples of Fluorinated Nucleoside Analogues and Their Activity

| Nucleoside Analogue Class | Modification | Therapeutic Target | Mechanism of Action | Reference |

|---|---|---|---|---|

| Pyrimidine Analogues | 2'-deoxy-2',2'-difluoro | Various Cancers | DNA chain termination | nih.gov |

This table is interactive. Click on the headers to sort the data.

Structure-Activity Relationship (SAR) Studies of Difluoroethylated Compounds

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, aimed at enhancing a molecule's pharmacological profile. mdpi.com Among the various fluorinated motifs, the 2,2-difluoroethyl group (-CH2CF2H) has emerged as a particularly valuable substituent. Reagents such as this compound are instrumental in introducing this group onto molecular scaffolds. Structure-activity relationship (SAR) studies of the resulting difluoroethylated compounds reveal how this specific modification can profoundly influence potency, selectivity, and metabolic stability.

A primary strategy in SAR is the principle of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve biological activity. informahealthcare.comyoutube.com The 2,2-difluoroethyl group is frequently employed as a bioisostere for the methoxy group (-OCH3). nih.govcas.cn While it mimics the steric and electronic characteristics of a methoxy group, the difluoroethyl moiety often confers significant advantages. nih.govcas.cn A key benefit is the enhanced metabolic stability; the carbon-fluorine bond is exceptionally strong, making the group resistant to metabolic degradation, a common liability for methoxy groups which are prone to O-dealkylation. mdpi.comresearchgate.net This increased stability can lead to a longer drug half-life and improved bioavailability. nih.govnih.gov

Detailed research findings have consistently demonstrated the benefits of difluoroethylation in drug discovery programs. For instance, the replacement of a metabolically vulnerable methoxy group with a 2,2-difluoroethyl group has been shown to dramatically improve metabolic stability while maintaining or even enhancing biological potency.

Table 1: Impact of Difluoroethylation as a Methoxy Bioisostere A comparative example illustrating the effect of replacing a methoxy group with a 2,2-difluoroethyl group on key drug properties. Data derived from a representative study.

| Compound | Substituent (R) | Potency (IC50) | Metabolic Stability (% Parent Remaining) |

|---|---|---|---|

| Parent Compound | -OCH3 (Methoxy) | 15 nM | <5% |

| Difluoroethyl Analog | -CH2CF2H | 10 nM | 85% |

The data in Table 1, based on findings for a p38 kinase inhibitor, clearly shows that the difluoroethyl analog is not only slightly more potent but, crucially, is significantly more stable metabolically compared to its methoxy counterpart. nih.govcas.cn This highlights the power of this specific structural modification in overcoming common drug development hurdles.

In another example, SAR studies on antimicrotubule agents based on the natural product phenylahistin (B1241939) led to the development of more potent derivatives. nih.gov By modifying the phenyl group of the lead compound, researchers found that introducing a 2,5-difluorophenyl group resulted in a derivative with significantly enhanced cytotoxic and tubulin-binding activities. nih.gov This derivative demonstrated potent microtubule depolymerization activity at nanomolar concentrations, underscoring the positive impact of targeted fluorination on potency. nih.gov

Contributions to Agrochemical Development

Design and Synthesis of Novel Fluorinated Agrochemical Leads

The development of new agrochemicals is a complex process that continuously demands innovation to overcome challenges such as pest resistance and evolving regulatory standards. nih.gov The use of fluorinated building blocks is a key strategy in this endeavor. biesterfeld.nonih.gov 2,2-Difluoroethyl methanesulfonate (B1217627) is an exemplary building block, providing a straightforward route to incorporate the 2,2-difluoroethyl moiety. This approach is often more efficient and cost-effective than attempting to introduce fluorine atoms at a later stage in a complex synthesis. ccspublishing.org.cn

The synthesis of novel agrochemical leads often involves the coupling of various molecular fragments to assemble a final molecule with the desired properties. ccspublishing.org.cnresearchgate.net Research has shown that fragments like the 2,2-difluoroethyl group can be pivotal in achieving high levels of efficacy. researchgate.net For example, the synthesis of advanced fungicide candidates, such as those in the succinate (B1194679) dehydrogenase inhibitor (SDHI) class, frequently relies on the strategic assembly of fluorinated and non-fluorinated heterocyclic intermediates. researchgate.net The process for creating these leads might involve reacting 2,2-Difluoroethyl methanesulfonate with a nucleophilic site on a core heterocyclic structure, thereby generating a new chemical entity for biological screening.

The table below illustrates the key reactants and the resulting functional group incorporation in the synthesis of a hypothetical agrochemical lead using this compound.

| Reactant 1 | Reactant 2 | Key Functional Group Incorporated | Resulting Intermediate |

| Core Heterocycle (e.g., Pyrazole, Pyridine) | This compound | 2,2-Difluoroethyl ether/amine | Novel Fluorinated Agrochemical Lead |

This building block approach allows chemists to systematically modify potential agrochemicals. By creating a series of analogues where the 2,2-difluoroethyl group is placed at different positions or in combination with other substituents, researchers can fine-tune the molecule's properties to optimize performance. researchgate.netmdpi.com

Impact on Pesticide Efficacy and Selectivity

The introduction of fluorine, and specifically groups like 2,2-difluoroethyl, can have a profound impact on the efficacy and selectivity of a pesticide. researchgate.net These effects are rooted in the unique physicochemical properties of the carbon-fluorine bond and the fluorine atom itself. nih.gov

Efficacy Enhancement: The 2,2-difluoroethyl group can enhance a pesticide's effectiveness through several mechanisms:

Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. When a vulnerable metabolic site on a pesticide molecule is blocked by replacing hydrogen atoms with fluorine, the molecule becomes more resistant to degradation by enzymes within the target pest or the plant. researchgate.netsci-hub.se This increased stability can lead to a longer half-life at the site of action, resulting in improved and more durable pest control.

Altered Lipophilicity and Bioavailability: The lipophilicity (the ability to dissolve in fats and lipids) of a molecule is crucial for its ability to pass through biological membranes to reach its target site. The 2,2-difluoroethyl group can modify a molecule's lipophilicity, which can be optimized to enhance its uptake, transport, and ultimately its biological activity. researchgate.net

Favorable Binding Interactions: The introduction of fluorine can alter the electronic profile of a molecule, influencing how it binds to its target protein or enzyme. nih.gov This can lead to a tighter and more effective interaction, increasing the intrinsic potency of the agrochemical.

Selectivity Improvement: Selectivity is a critical attribute for a modern pesticide, ensuring it effectively controls the target pest while having minimal impact on non-target organisms, including beneficial insects, and the crop itself. The structural and electronic changes imparted by the 2,2-difluoroethyl group can lead to more specific binding to the target enzyme in the pest compared to the analogous enzyme in non-target species. This difference in binding affinity is a key determinant of selectivity. researchgate.net

The table below summarizes the influence of the 2,2-difluoroethyl moiety on key pesticide properties.

| Property | Influence of 2,2-Difluoroethyl Group | Consequence for Performance |

| Metabolic Stability | Increases resistance to enzymatic degradation. researchgate.net | Enhanced efficacy and longer duration of control. |

| Lipophilicity | Modifies the molecule's oil/water partitioning. researchgate.net | Optimized uptake and transport to the target site. |

| Binding Affinity | Alters electronic interactions with the target enzyme. nih.gov | Potentially higher intrinsic potency and improved selectivity. |

Strategies for Sustainable Agrochemical Innovation

Modern agrochemical development is increasingly driven by the need for sustainability. This involves creating products that are not only effective but also have a favorable environmental profile, including biodegradability and low toxicity to non-target organisms. nih.govshootsbysyngenta.com The use of fluorinated building blocks like this compound can be part of a sustainable innovation strategy.

While the stability of the C-F bond enhances efficacy, it also raises considerations about environmental persistence. nih.gov A key strategy for sustainable design is to create molecules that are robust in the target organism but will degrade into benign substances in the environment. This involves designing the entire molecule so that while the fluorinated portion might resist initial metabolism, other parts of the molecule are susceptible to environmental degradation processes (e.g., microbial action, hydrolysis). regulations.govresearchgate.net

Key aspects of sustainable innovation involving fluorinated compounds include:

Designing for Degradation: Creating molecules with built-in "weak points" that allow for environmental breakdown after the product has served its purpose.

Maximizing Efficacy: Using fluorination to develop highly active compounds, which allows for reduced application rates.

Improving Selectivity: Leveraging the specific properties of fluorine to design pesticides that are highly active against target pests but have minimal impact on beneficial species and the environment. shootsbysyngenta.com

The thoughtful application of fluorinated building blocks like this compound is therefore a critical tool for chemists aiming to develop the next generation of effective and more sustainable crop protection solutions.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 2,2-Difluoroethyl methanesulfonate (B1217627). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for probing the chemical environment of hydrogen, carbon, and fluorine nuclei within the molecule, providing unambiguous structural confirmation.

¹H NMR: The proton NMR spectrum of 2,2-Difluoroethyl methanesulfonate is expected to exhibit two distinct signals. The methyl protons (CH₃) of the methanesulfonyl group would appear as a singlet, while the methylene (B1212753) protons (-CH₂-) adjacent to the oxygen and the difluoromethyl group would present as a triplet of triplets due to coupling with the adjacent fluorine and hydrogen atoms.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule. organicchemistrydata.orgcompoundchem.comoregonstate.edu The carbon of the methyl group is expected at a characteristic chemical shift, while the two carbons of the ethyl group will be split due to coupling with the fluorine atoms. organicchemistrydata.orgcompoundchem.comoregonstate.edu Quaternary carbons, those without attached protons, typically show weaker signals. sigmaaldrich.comchemicalbook.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~3.1 | s | - | CH₃-SO₂ |

| ¹H | ~4.4 | tt | JHF ≈ 14 Hz, JHH ≈ 4 Hz | O-CH₂-CF₂ |

| ¹H | ~5.9 | t | JHF ≈ 56 Hz | CF₂H |

| ¹³C | ~38 | q | - | CH₃-SO₂ |

| ¹³C | ~66 | t | JCF ≈ 25 Hz | O-CH₂-CF₂ |

| ¹³C | ~113 | t | JCF ≈ 240 Hz | OCH₂-CF₂ |

| ¹⁹F | ~-124 | dt | JHF ≈ 56 Hz, JHF ≈ 14 Hz | -CF₂- |

Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. vscht.cz Key characteristic absorption bands would include strong S=O stretching vibrations for the sulfonate group, C-O stretching, and C-H stretching and bending vibrations. The presence of the C-F bonds will also give rise to strong absorption bands in the fingerprint region.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2950 | Medium | C-H stretch (methyl) |

| ~1350 & ~1175 | Strong | Asymmetric & Symmetric S=O stretch (sulfonate) |

| ~1100-1000 | Strong | C-F stretch |

| ~970 | Medium | S-O-C stretch |

Note: These are typical wavenumber ranges and the exact peak positions can be influenced by the molecular environment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. The fragmentation pattern would likely involve the loss of the methanesulfonyl group or parts of the difluoroethyl chain. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition. nist.gov

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the purity assessment of non-volatile compounds like this compound. Since the compound lacks a strong UV chromophore, direct UV detection can be challenging. google.com Therefore, methods often employ derivatization to introduce a UV-active functional group, or utilize alternative detection methods such as evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS). researchgate.netnih.govmdpi.com A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple and rapid technique used to monitor reaction progress and for preliminary purity checks. A suitable stationary phase, such as silica (B1680970) gel, and a mobile phase with an appropriate polarity are chosen to achieve good separation. Visualization of the spots on the TLC plate can be achieved by staining with a universal indicator like potassium permanganate (B83412) or by using a UV lamp if a fluorescent indicator is incorporated into the stationary phase.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Potassium permanganate |

| 2,2,2-Trifluoroethyl methanesulfonate |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology provides unparalleled insight into the molecule's solid-state conformation, including specific bond lengths, bond angles, and torsional angles. Furthermore, it elucidates the packing of molecules within the crystal lattice and reveals the nature and geometry of intermolecular interactions that govern the macroscopic properties of the material.

A thorough review of scientific literature and crystallographic databases indicates that a complete single-crystal X-ray diffraction study for this compound has not been publicly reported. The physical state of the compound is often listed as a liquid at room temperature, which would preclude analysis by single-crystal X-ray diffraction unless crystallization is induced at lower temperatures.

Should a single crystal of this compound be grown, the analytical process would involve mounting the crystal and exposing it to a focused beam of X-rays. The resulting diffraction pattern is recorded and analyzed to generate an electron density map of the repeating unit cell. From this map, a structural model is built and refined to provide the exact coordinates of each atom.

This analysis would provide critical data on the molecule's structure. For instance, it would resolve the conformation of the ethyl group relative to the methanesulfonate moiety and detail the intramolecular distances between the fluorine atoms and the sulfonate group. Intermolecular forces, such as potential weak C-H···O or C-H···F hydrogen bonds and dipole-dipole interactions, which dictate the crystal packing, would be precisely mapped.

To illustrate the type of information that a successful crystallographic experiment would yield, the following table presents hypothetical, yet plausible, crystallographic data for this compound. These values are representative of what might be expected for a small organofluorine compound.

Interactive Table: Hypothetical Crystallographic Data for this compound

This table outlines the potential crystallographic parameters that would be determined from a single-crystal X-ray diffraction analysis. The values are illustrative and based on common findings for similar small organic molecules.

| Parameter | Hypothetical Value | Description |

| Empirical Formula | C₃H₆F₂O₃S | The simplest whole-number ratio of atoms in the molecule. |

| Formula Weight | 160.14 g/mol | The sum of the atomic weights of the atoms in the empirical formula. |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |

| Space Group | P2₁/c | The set of symmetry operations that describe the arrangement of molecules in the unit cell. |

| Unit Cell Dimensions | ||

| a (Å) | 5.95 Å | The length of the 'a' axis of the unit cell. |

| b (Å) | 11.20 Å | The length of the 'b' axis of the unit cell. |

| c (Å) | 8.50 Å | The length of the 'c' axis of the unit cell. |

| α (°) | 90° | The angle between the 'b' and 'c' axes. |

| β (°) | 102.5° | The angle between the 'a' and 'c' axes. |

| γ (°) | 90° | The angle between the 'a' and 'b' axes. |

| Volume (ų) | 552.3 ų | The total volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density | 1.925 g/cm³ | The theoretical density of the crystal calculated from the unit cell volume and Z. |

| Goodness-of-fit (GOF) | 1.05 | An indicator of the quality of the structural model refinement. |

| Final R-indices | R1 = 0.041, wR2 = 0.115 | Residual factors indicating the agreement between the observed and calculated structure factors. |

Computational Chemistry and Theoretical Modeling of 2,2 Difluoroethyl Methanesulfonate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve equations based on the principles of quantum mechanics to determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) is a widely used computational method in chemistry and materials science for investigating the electronic structure of many-body systems like atoms and molecules. wikipedia.org It has become a vital tool for interpreting and predicting the behavior of complex systems at the atomic scale. wikipedia.org For 2,2-Difluoroethyl methanesulfonate (B1217627), DFT can be applied to elucidate its electronic driving forces and predict reactive sites. mdpi.com

DFT calculations can map the electron density of the molecule, revealing information about its orbitals, and how these influence its chemical behavior. Functionals like B3LYP and PBE0 are commonly employed to study reaction mechanisms and molecular spectroscopy. mdpi.com By analyzing parameters derived from DFT, such as Fukui functions, researchers can predict which atoms in the 2,2-Difluoroethyl methanesulfonate molecule are most susceptible to nucleophilic or electrophilic attack. mdpi.com This is crucial for understanding its stability and how it might interact with other chemical species. mdpi.com

Studies on structurally related fluorotelomer sulfonates have demonstrated the power of DFT in deciphering complex reaction pathways. For instance, DFT calculations were used to map the entire reaction path of 6:2 fluorotelomer sulfonate (6:2 FTSA) initiated by hydroxyl radicals, a process relevant to environmental degradation. nih.govresearchgate.net These calculations identified the optimal reaction pathways by comparing the rate constants derived from transition-state theory, showing how the parent compound transforms into various perfluoroalkyl carboxylates (PFCAs). nih.gov A similar approach could be applied to this compound to predict its degradation products and persistence in various environments.

Table 1: Illustrative DFT-Calculated Properties for a Fluorinated Compound (Note: This table is illustrative of the types of data generated by DFT calculations, based on general applications of the method.)

| Calculated Property | Description | Potential Application for this compound |

|---|---|---|

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates chemical reactivity and electronic excitability. A smaller gap suggests higher reactivity. |

| Electron Density Map | A 3D representation of the probability of finding an electron at a given point in space. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

| Partial Atomic Charges | The charge distributed on each atom in the molecule. | Helps predict electrostatic interactions and sites of reaction. |

| Bond Dissociation Energy | The energy required to break a specific chemical bond homolytically. | Predicts the most likely bonds to break during a chemical reaction. |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. aps.org These methods are often more computationally demanding than DFT but can provide highly accurate, benchmark-level results for smaller systems. researchgate.net

For this compound, ab initio calculations could be used to:

Validate DFT Results: By comparing the geometric parameters (bond lengths, angles) and energetic properties calculated with a high-level ab initio method (like Møller-Plesset perturbation theory or Coupled Cluster theory) to those obtained from various DFT functionals, researchers can assess the accuracy of the chosen DFT approach.

Study Excited States: While Time-Dependent DFT (TD-DFT) is often used for excited states, high-accuracy ab initio methods can provide more reliable data for complex electronic transitions.

Determine Accurate Reaction Barriers: For fundamental reaction mechanisms, ab initio methods can be used to calculate the energy of transition states with high precision, providing benchmark values for the reaction enthalpy and barrier height. researchgate.net

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed view of the dynamic behavior of this compound in a condensed phase (e.g., as a pure liquid or in solution).

By developing a reliable force field—a set of parameters that describes the potential energy of the system—MD simulations can be performed on large systems containing many molecules of this compound. Studies on related molecules like methanesulfonic acid and 2,2,2-trifluoroethanol (B45653) have successfully used MD to calculate various properties. nih.govuq.edu.au For this compound, MD simulations could be used to determine:

Thermodynamic Properties: Calculation of density, heat of vaporization, and shear viscosity over a range of temperatures for comparison with experimental data. nih.gov

Structural Properties: Analysis of the spatial arrangement of molecules through radial distribution functions, which can reveal how molecules pack together in a liquid.

Dynamical Properties: Investigation of self-diffusion coefficients and reorientational motions. nih.gov MD simulations can also be used to study the lifetime and influence of intermolecular interactions, such as hydrogen bonds, if the compound is in a protic solvent. nih.gov

Prediction of Reaction Mechanisms and Energetics

A significant application of computational chemistry is the prediction of how chemical reactions occur. By using quantum chemical methods like DFT, researchers can map the potential energy surface of a reaction involving this compound. This allows for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov

The energy difference between the reactants and the transition state determines the activation energy (or barrier height) of the reaction, which is a key factor in determining the reaction rate. Computational studies on other fluorinated sulfonates have shown that DFT can effectively decipher complex, multi-step reaction pathways. nih.gov For example, in the oxidation of 6:2 FTSA, calculations revealed that the critical step involves the generation of alkoxyl radicals that lead to C-C bond cleavage. nih.gov

For this compound, this approach could be used to predict its reactivity with various reagents, such as atmospheric radicals (e.g., •OH), nucleophiles, or enzymes. This provides valuable insight into its chemical stability, potential degradation pathways, and the formation of byproducts. nih.govresearchgate.net

Table 2: Example of Predicted Energetics for a Reaction Pathway (Note: This table is a hypothetical representation for a reaction involving this compound, illustrating the type of data generated from computational predictions.)

| Reaction Step | Species Involved | ΔG (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|

| Initiation | Reactant + •OH | -5.2 | 2.5 |

| Intermediate 1 Formation | Radical Intermediate + O₂ | -25.8 | 0.5 |

| C-S Bond Cleavage | Peroxy Radical Intermediate | +10.1 | 15.7 |

| Product Formation | Final Rearrangement | -40.3 | 1.2 |

In Silico Screening and Molecular Docking for Biological Interactions

In silico methods are computational techniques used to screen and identify molecules with potential biological activity. nih.gov If this compound or its derivatives are being considered for their interaction with biological systems, molecular docking is a primary tool for investigation. mdpi.com

Molecular docking predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, typically a protein or enzyme) to form a stable complex. mdpi.com The process involves:

Target Identification: A biological target, such as an enzyme implicated in a disease, is chosen. Its 3D structure is obtained from databases like the Protein Data Bank (PDB). mdpi.com

Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized. mdpi.com

Docking Simulation: A docking program (e.g., AutoDock Vina) systematically places the ligand into the active or allosteric site of the receptor, exploring various conformations and orientations. mdpi.comrsc.org

Scoring and Analysis: The program calculates a binding affinity or score (e.g., in kcal/mol) for each pose, estimating the strength of the interaction. mdpi.com The best poses are analyzed to identify key interactions like hydrogen bonds and hydrophobic contacts with specific amino acid residues in the receptor's active site. nih.govmdpi.com

This approach can be used to hypothesize if this compound could act as an inhibitor or modulator of a particular enzyme. mdpi.com For example, docking studies are frequently used to screen for potential inhibitors of targets like dihydrofolate reductase (DHFR) or transmembrane protease serine 2 (TMPRSS2). mdpi.commdpi.com While no specific docking studies for this compound were identified, the methodology remains a powerful predictive tool for assessing its potential biological interactions.

Safety Protocols and Environmental Stewardship in Research Laboratories

Best Practices for Handling Fluorinated Sulfonate Esters

Fluorinated sulfonate esters, including 2,2-Difluoroethyl methanesulfonate (B1217627), are a class of compounds that require careful handling due to their potential reactivity. While sulfonate esters are generally potent electrophiles, the presence of fluorine atoms can influence their stability and reactivity. For instance, beta-fluorinated electrophiles often show resistance to nucleophilic substitution. nih.gov

When working with any fluorinated sulfonate ester, it is crucial to adhere to established laboratory safety protocols. This includes handling the compound within a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure. columbia.edusigmaaldrich.com Direct contact with skin and eyes should be avoided by wearing appropriate personal protective equipment. sigmaaldrich.comsigmaaldrich.com In case of accidental contact, rinsing the affected area with copious amounts of water is recommended. sigmaaldrich.com

General laboratory hygiene practices are also essential. These include refraining from eating, drinking, or smoking in the work area and washing hands thoroughly after handling the chemical. sigmaaldrich.comchemos.de It is also important to keep the compound away from incompatible materials such as strong bases and oxidizing agents. scbt.com

Laboratory Engineering Controls and Personal Protective Equipment (PPE)

To ensure a safe working environment when handling potentially hazardous chemicals like 2,2-Difluoroethyl methanesulfonate, a combination of engineering controls and personal protective equipment (PPE) is essential.

Laboratory Engineering Controls:

Engineering controls are the first line of defense in minimizing exposure to hazardous substances. numberanalytics.com Key engineering controls for handling volatile or potentially hazardous chemicals include:

Chemical Fume Hoods: These are the most critical engineering control for handling volatile compounds. umn.eduprinceton.edu They work by drawing contaminated air away from the user and exhausting it outside the laboratory, preventing inhalation of harmful vapors. numberanalytics.com The effectiveness of a fume hood depends on factors like face velocity and proper use, such as keeping all apparatus at least six inches back from the face of the hood. umn.eduk-state.edu

General Laboratory Ventilation: Laboratories should be designed to have negative pressure relative to adjacent public spaces to prevent airborne chemicals from escaping. k-state.edu

Ventilated Storage: Toxic, corrosive, or odorous materials should be stored in ventilated cabinets to control the release of vapors. umn.edu

Personal Protective Equipment (PPE):

PPE provides an additional layer of protection for the researcher. hazmatschool.com The appropriate PPE for handling fluorinated sulfonate esters includes:

Eye and Face Protection: Chemical splash goggles are necessary to protect the eyes from splashes. realsafety.org In some cases, a face shield may be required for additional protection. hazmatschool.com

Hand Protection: Chemical-resistant gloves are crucial. The choice of glove material depends on the specific chemical being handled. Nitrile, neoprene, and butyl rubber are common choices, but their resistance to specific chemicals should be verified. utk.edunmsu.edu It is good practice to inspect gloves for any damage before use and to employ proper removal techniques to avoid skin contact. sigmaaldrich.com

Respiratory Protection: In situations where engineering controls may not be sufficient to control exposure, a respirator may be necessary. The type of respirator will depend on the specific hazards present. realsafety.org

Below is an interactive data table summarizing the recommended PPE for handling this compound:

| PPE Category | Recommended Equipment | Purpose |

| Eye/Face Protection | Chemical Splash Goggles, Face Shield | Protects against chemical splashes to the eyes and face. |

| Skin Protection | Chemical-Resistant Lab Coat/Overalls | Prevents contact of chemicals with the skin. |

| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | Protects hands from direct contact with the chemical. |

| Respiratory Protection | Air-Purifying Respirator (if needed) | Protects against inhalation of harmful vapors in case of inadequate ventilation. |

Responsible Management of Chemical Waste in Academic Research

The responsible management of chemical waste is a critical aspect of environmental stewardship in academic research laboratories. All chemical waste, including that containing this compound, must be handled and disposed of in accordance with local, state, and federal regulations. scbt.comucsf.edu

Waste Segregation and Storage:

Chemical waste should be collected in designated, properly labeled containers. columbia.eduucsf.edu

It is crucial to segregate incompatible waste streams to prevent dangerous reactions. For example, acids should be stored separately from bases, and oxidizing agents from organic materials. scbt.com

Liquid waste should be stored in leak-tight containers with screw caps, and solid waste in clearly labeled plastic bags. ucsf.edu

Secondary containment should be used to prevent the spread of spills. ucsf.edu

Disposal Procedures:

Under no circumstances should chemical waste be disposed of down the drain unless it has been explicitly approved for sewer disposal by the relevant environmental health and safety (EHS) department. ucsf.edu

Evaporation of volatile waste in a fume hood is not an acceptable disposal method and is a violation of environmental regulations. princeton.edu

Academic institutions typically have a dedicated EHS department that manages the collection and disposal of hazardous waste. ucsf.edu Researchers must follow the specific procedures established by their institution for waste pickup. ucsf.edu

Management of Fluorinated Chemical Waste:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products